

Spectroscopic Profile of 4,5-Dichlorothiophene-2-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dichlorothiophene-2-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,5-Dichlorothiophene-2-carboxylic acid**, a compound of interest in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of **4,5-Dichlorothiophene-2-carboxylic acid** is supported by a combination of spectroscopic techniques. The data presented herein are compiled from typical values and predictive models for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.6	s	1H	H3 (thiophene ring)
~13.0	br s	1H	-COOH

^{13}C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
~162	C=O (carboxylic acid)
~135	C2 (thiophene ring)
~130	C3 (thiophene ring)
~128	C4 (thiophene ring)
~126	C5 (thiophene ring)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm^{-1})	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1400	Medium	C-O-H bend
~1250	Medium	C-O stretch
~800	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
196/198/200	High	[M] ⁺ (Molecular ion with chlorine isotopes)
179/181/183	Medium	[M-OH] ⁺
151/153/155	Medium	[M-COOH] ⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound such as **4,5-Dichlorothiophene-2-carboxylic acid**.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
- Instrument Setup:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune the probe for both ¹H and ¹³C frequencies.
- ¹H NMR Acquisition:
 - Acquire a single-pulse ¹H spectrum.
 - Set appropriate spectral width, acquisition time, and relaxation delay.

- Typically, 16-64 scans are sufficient.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as a reference.
 - Integrate the peaks in the ^1H spectrum.

FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

- Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

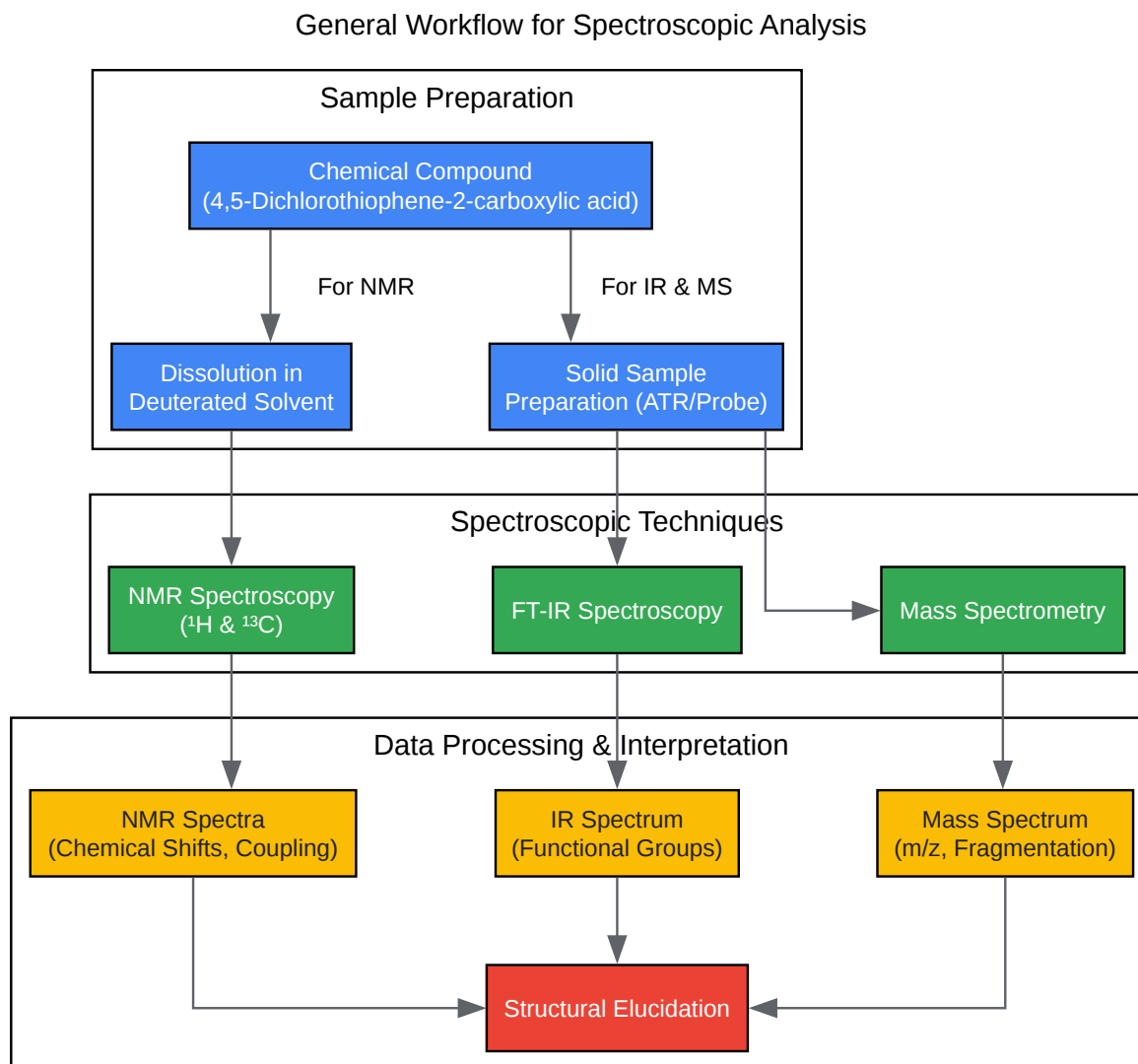
Mass Spectrometry (Electron Ionization - EI)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

- **Ionization:** Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** Detect the ions and record their abundance.
- **Data Processing:** Generate a mass spectrum, which is a plot of relative ion intensity versus m/z .

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



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Caption: Workflow of Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com